molecular formula C30H42O B1235868 8'-apo-beta-Carotenol CAS No. 43126-13-2

8'-apo-beta-Carotenol

Cat. No.: B1235868
CAS No.: 43126-13-2
M. Wt: 418.7 g/mol
InChI Key: YKSARTKNUYWHKA-DOKBYWHISA-N
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Description

8'-apo-beta-carotenol is an apo carotenoid triterpenoid.

Scientific Research Applications

Carotenoids: Applications in Health and Industry

  • Health Benefits : 8'-apo-beta-Carotenol, as a type of carotenoid, is being studied for its health benefits in preclinical, clinical, and epidemiological studies focusing on diseases like cancer, obesity, type 2 diabetes, cardiovascular diseases, osteoporosis, neurodegenerative disease, mental health, and skin health (Saini et al., 2022).
  • Industry Applications : In the industry, it's explored in food, feed, nutraceuticals, and cosmeceuticals. This includes its production from natural sources, optimization of downstream processing, and encapsulation methods to enhance its physical and chemical properties (Saini et al., 2022).

Metabolism and Absorption

  • Intestinal Absorption and Metabolism : A study on the kinetics of uptake and metabolism of β-apocarotenoids like this compound in intestinal cells suggests that dietary β-apocarotenals are extensively metabolized in these cells, implying they are not absorbed directly from the diet (Durojaye et al., 2019).

Spectroscopy and Analysis

  • Spectroscopic Analysis : Fourier Transform Infrared (FT-IR) spectroscopy has been utilized to study carotenoids including this compound. This method helps in identifying characteristic functional groups and understanding the influence of conjugation on absorption (Lóránd et al., 2002).

Antioxidant Activity

  • In Vitro Antioxidant Activity : Research on the antioxidant activity of various β-Carotene isomers and metabolites, including this compound, has been conducted. The degradation to β-apo-carotenoids increases certain antioxidant activities compared to the parent molecule, indicating their potential health benefits (Muller & Bohm, 2011).

Cleavage and Enzymatic Activity

  • Enzymatic Activity in Melon : A study characterized the carotenoid cleavage dioxygenase gene CmCCD1 from melon, which can cleave carotenoids like this compound to form various products, suggesting its role in the formation of aroma volatiles and pigments in plants (Ibdah et al., 2006).

Other Applications

  • Egg-Yolk Pigmentation : Beta-apo-8'-carotenal, related to this compound, has been examined for its effectiveness as an egg-yolk pigmenter in poultry (Tasaki & Myoga, 2007).

Properties

CAS No.

43126-13-2

Molecular Formula

C30H42O

Molecular Weight

418.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-1-ol

InChI

InChI=1S/C30H42O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,31H,12,19,22-23H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+

InChI Key

YKSARTKNUYWHKA-DOKBYWHISA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C

Synonyms

alpha-apo-8-carotenol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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